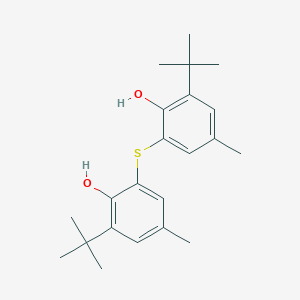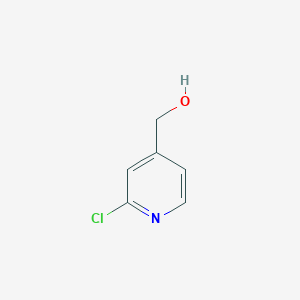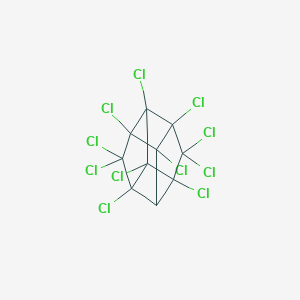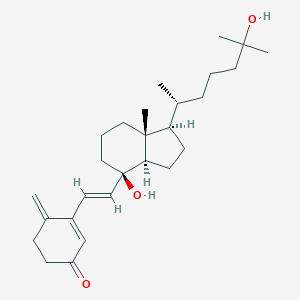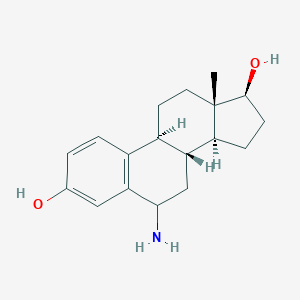
6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, also known as methotrexate, is a widely used drug in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis. Methotrexate is a folate antagonist that inhibits the synthesis of DNA, RNA, and proteins, and thus, it is a potent chemotherapeutic agent.
作用機序
Methotrexate inhibits the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate (THF), a cofactor required for the synthesis of DNA, RNA, and proteins. By inhibiting DHFR, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell proliferation. Methotrexate also inhibits the enzyme thymidylate synthase (TS), which is involved in the synthesis of thymidine, a nucleotide required for DNA synthesis.
Biochemical and Physiological Effects:
Methotrexate has several biochemical and physiological effects. It inhibits cell proliferation and induces cell death by apoptosis. Methotrexate also affects the immune system by inhibiting the proliferation of T cells and B cells and reducing the production of cytokines. Methotrexate can cause adverse effects such as myelosuppression, hepatotoxicity, nephrotoxicity, and pulmonary toxicity.
実験室実験の利点と制限
Methotrexate has several advantages for lab experiments. It is a potent chemotherapeutic agent that can be used to study the mechanisms of cell proliferation and apoptosis. Methotrexate can also be used to study the effects of folate depletion on cellular metabolism. However, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has limitations for lab experiments as it can cause toxicity and cell death at high concentrations.
将来の方向性
Methotrexate has several potential future directions. It can be used in combination with other chemotherapeutic agents to enhance its efficacy and reduce its toxicity. Methotrexate can also be used in combination with targeted therapies to improve the treatment of cancer and autoimmune diseases. Methotrexate can also be studied for its potential in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a potent chemotherapeutic agent that has been extensively studied for its therapeutic potential in various diseases. Methotrexate inhibits the synthesis of DNA, RNA, and proteins by inhibiting DHFR and TS. Methotrexate has several biochemical and physiological effects and can cause adverse effects such as myelosuppression, hepatotoxicity, nephrotoxicity, and pulmonary toxicity. Methotrexate has several advantages and limitations for lab experiments and has several potential future directions.
合成法
Methotrexate is synthesized from 2,4-diamino-6-hydroxypyrimidine and 4-aminobenzoic acid. The synthesis involves several steps, including the protection of the amino groups, the formation of the benzothiadiazine ring, and the introduction of the methoxy group. The final product is obtained after deprotection and purification.
科学的研究の応用
Methotrexate has been extensively studied for its therapeutic potential in various diseases. In cancer research, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is used as a chemotherapy agent for the treatment of leukemia, lymphoma, and solid tumors. In rheumatology, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis and psoriatic arthritis. Methotrexate has also been studied for its potential in the treatment of inflammatory bowel disease, multiple sclerosis, and systemic lupus erythematosus.
特性
CAS番号 |
101063-97-2 |
|---|---|
製品名 |
6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide |
分子式 |
C11H12N2O5S |
分子量 |
284.29 g/mol |
IUPAC名 |
3-(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5S/c1-18-7-2-3-9-8(6-7)12-10(4-5-11(14)15)13-19(9,16)17/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
ZDVMBZAHMSUHSS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O |
正規SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



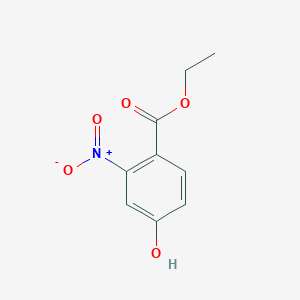
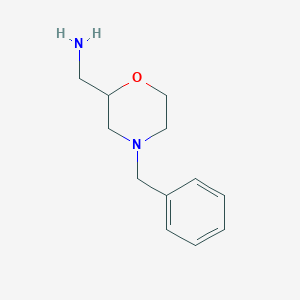
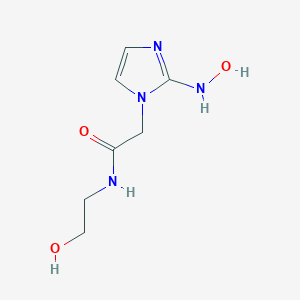

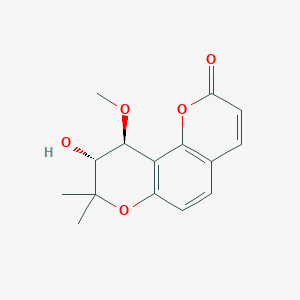

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)
